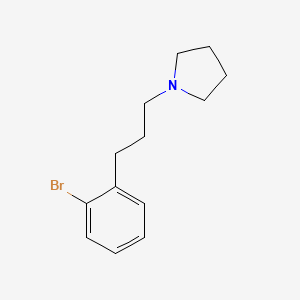

1-(3-(2-Bromophenyl)propyl)pyrrolidine

描述

Chemical Identity and Structural Characterization

Nomenclature and Chemical Identification

International Union of Pure and Applied Chemistry Naming and Systematic Nomenclature

The systematic International Union of Pure and Applied Chemistry name for this compound is 1-(3-(2-bromophenyl)propyl)pyrrolidine. This nomenclature follows standard organic chemistry naming conventions, where the pyrrolidine ring serves as the parent structure, and the substituent is described as a propyl chain bearing a 2-bromophenyl group. The numbering system begins with the nitrogen atom in the pyrrolidine ring as position 1, with the propyl chain attached at this position. The phenyl ring carries the bromine substituent at the ortho position, designated as position 2 relative to the point of attachment to the propyl chain.

The systematic name accurately reflects the molecular architecture, indicating the presence of a saturated five-membered nitrogen-containing heterocycle connected via a three-carbon aliphatic chain to an aromatic benzene ring substituted with bromine. This naming convention ensures unambiguous identification of the compound's structure and distinguishes it from related positional isomers where the bromine atom might be located at different positions on the phenyl ring.

Common Synonyms and Alternative Designations

Alternative designations for this compound include 1-[3-(2-bromophenyl)propyl]pyrrolidine, which represents a bracketed version of the systematic name. The Chinese nomenclature for this compound is 1-(3-(2-溴苯基)丙基)吡咯烷, providing international recognition across different linguistic systems. Various commercial and database entries may utilize shortened or modified versions of the name, reflecting different organizational approaches to chemical nomenclature.

The compound is also referenced in chemical databases through various identifier systems that facilitate cross-referencing and database searches. These alternative naming approaches serve to accommodate different chemical information systems and ensure consistent identification across multiple platforms. The nomenclature variations typically maintain the core structural description while adapting formatting conventions specific to particular databases or commercial suppliers.

Registry Numbers and Database Identifiers

The compound is assigned the Chemical Abstracts Service registry number 1704065-16-6, which serves as a unique identifier in chemical databases and literature. This registry number provides unambiguous identification and enables efficient searching across multiple chemical information systems. The assignment of this specific registry number distinguishes the compound from related structural isomers and analogues that possess different substitution patterns or connectivity.

Database identifiers serve crucial roles in chemical information management, allowing researchers to access comprehensive data about the compound's properties, synthesis, and applications. The Chemical Abstracts Service number facilitates literature searches and enables cross-referencing with other chemical databases and commercial suppliers. Additional database identifiers may exist in specialized chemical information systems, each serving specific purposes within the broader chemical information infrastructure.

Chemical Classification and Family Categorization

This compound belongs to the pyrrolidine family of compounds, which are characterized by their five-membered saturated nitrogen-containing heterocyclic ring structure. Pyrrolidines represent an important class of compounds in medicinal chemistry due to their ability to serve as bioisosteres for natural amino acids and their capacity to interact with various biological targets. The compound specifically falls within the subcategory of substituted pyrrolidines, where the nitrogen atom bears an alkyl substituent containing aromatic functionality.

From a broader chemical perspective, the compound can be classified as an organobromide, given the presence of the bromine atom attached to the aromatic ring. This classification is significant for understanding the compound's reactivity patterns, particularly its potential for participating in cross-coupling reactions and nucleophilic substitution processes. The combination of the pyrrolidine ring system with the brominated aromatic moiety creates a hybrid structure that exhibits characteristics of both heterocyclic and aromatic halide chemistry, making it a versatile intermediate for synthetic applications.

Molecular Structure and Composition

Molecular Formula and Weight Analysis

The molecular formula of this compound is Carbon₁₃Hydrogen₁₈BromineNitrogen, corresponding to a molecular weight of 268.19 grams per mole. This molecular composition reflects the presence of thirteen carbon atoms distributed among the pyrrolidine ring, the propyl linker, and the phenyl ring. The eighteen hydrogen atoms are positioned to satisfy the valency requirements of the carbon framework, while maintaining the saturated nature of both the pyrrolidine ring and the propyl chain.

The molecular weight places this compound within the range typical for small molecule pharmaceuticals and synthetic intermediates. The presence of the bromine atom contributes significantly to the overall molecular weight, accounting for approximately 30% of the total mass. This halogen substitution influences various physicochemical properties, including lipophilicity, molecular polarizability, and potential for intermolecular interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₈BrN |

| Molecular Weight | 268.19 g/mol |

| Carbon Atoms | 13 |

| Hydrogen Atoms | 18 |

| Bromine Atoms | 1 |

| Nitrogen Atoms | 1 |

Structural Representation and Molecular Geometry

The molecular structure consists of a pyrrolidine ring connected through a propyl chain to a 2-bromophenyl group. The pyrrolidine ring adopts a puckered conformation typical of five-membered rings, with the nitrogen atom exhibiting pyramidal geometry due to its sp³ hybridization. The propyl chain provides conformational flexibility, allowing rotation around the carbon-carbon single bonds and enabling various spatial orientations of the terminal aromatic group relative to the pyrrolidine ring.

The brominated phenyl ring maintains planar geometry characteristic of aromatic systems, with the bromine substituent positioned ortho to the point of attachment with the propyl chain. This substitution pattern creates specific steric and electronic effects that influence the compound's overall reactivity and physicochemical properties. The molecular architecture allows for potential intramolecular interactions between the electron-rich nitrogen atom and the electron-deficient aromatic system, particularly considering the electron-withdrawing nature of the bromine substituent.

The three-dimensional structure exhibits considerable conformational flexibility due to the presence of multiple rotatable bonds within the propyl linker. This flexibility enables the molecule to adopt various conformations in solution and potentially interact with different binding sites in biological systems or catalytic environments.

Bond Characteristics and Spatial Configuration

The compound contains a diverse array of chemical bonds, each contributing to its overall structural stability and reactivity profile. The pyrrolidine ring is constructed from carbon-carbon single bonds with typical lengths of approximately 154 picometers, as established for saturated hydrocarbon chains. The carbon-nitrogen bonds within the ring exhibit lengths of approximately 147 picometers, reflecting the sp³ hybridization of the nitrogen atom.

The propyl chain connecting the pyrrolidine ring to the aromatic system consists entirely of carbon-carbon single bonds, providing rotational freedom around each bond axis. The carbon-carbon bond lengths in this aliphatic chain conform to standard values for saturated hydrocarbons. The attachment point between the propyl chain and the phenyl ring represents a carbon-carbon bond between sp³ and sp² hybridized carbon atoms, with a bond length slightly shorter than typical alkyl-alkyl bonds due to the partial double-bond character of the aromatic system.

The carbon-bromine bond within the aromatic ring exhibits a length of approximately 190 picometers, as typical for aromatic carbon-bromine bonds. This bond is significantly longer than carbon-carbon bonds due to the larger atomic radius of bromine compared to carbon. The electron-withdrawing nature of bromine creates electron density polarization within the aromatic ring, influencing the reactivity of adjacent positions.

Isomerism and Stereochemical Properties

This compound does not contain any chiral centers in its standard form, resulting in an achiral molecule that does not exhibit optical isomerism. The pyrrolidine ring, while puckered, undergoes rapid ring flipping at room temperature, effectively averaging any potential pseudochiral centers that might arise from the ring conformation. The propyl linker provides conformational flexibility without creating permanent stereochemical features.

However, the compound can exist as different conformational isomers (conformers) due to rotation around the bonds within the propyl chain and the bond connecting the chain to the phenyl ring. These conformational isomers interconvert rapidly at room temperature, but their relative populations can influence the compound's properties and interactions. The most stable conformations are likely those that minimize steric interactions between the bulky pyrrolidine ring and the brominated phenyl group.

Positional isomerism is possible by varying the position of the bromine substituent on the phenyl ring. The 2-bromo isomer discussed here differs from the 3-bromo and 4-bromo positional isomers, each exhibiting distinct physicochemical properties and reactivity patterns. These positional isomers represent important structural analogues that can be used to investigate structure-activity relationships in biological systems.

Physical and Chemical Properties

Physical State and Appearance

Under standard laboratory conditions of temperature and pressure, this compound typically exists as a liquid or low-melting solid, depending on the specific temperature and purity of the sample. The physical appearance is generally described as a colorless to pale yellow liquid or crystalline solid, with the exact appearance depending on the degree of purity and storage conditions. The presence of the bromine atom and the aromatic ring system contributes to the compound's relatively high density compared to purely aliphatic analogues.

The compound exhibits moderate volatility at room temperature, with vapor pressure characteristics that facilitate handling under standard laboratory conditions. The physical state can be influenced by factors such as temperature, pressure, and the presence of impurities or solvents. Storage under appropriate conditions, typically in a cool, dry environment protected from light, helps maintain the compound's stability and physical characteristics.

Solubility Profile and Partition Coefficients

The solubility characteristics of this compound reflect its amphiphilic nature, combining a polar nitrogen-containing heterocycle with a lipophilic aromatic bromide moiety. The compound demonstrates moderate solubility in polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide, while exhibiting enhanced solubility in less polar solvents including dichloromethane, chloroform, and toluene. The presence of the basic nitrogen atom enables protonation under acidic conditions, potentially improving water solubility through salt formation.

Related pyrrolidine derivatives show partition coefficient values that suggest moderate lipophilicity. The logarithm of the partition coefficient (LogP) for similar compounds in this structural class typically ranges from 3.1 to 3.5, indicating favorable membrane permeability characteristics for potential biological applications. The bromine substituent contributes to increased lipophilicity compared to unsubstituted analogues, while the pyrrolidine ring provides some polar character that moderates overall hydrophobicity.

The compound's solubility profile makes it suitable for use in various organic synthesis applications and potentially compatible with biological systems when appropriate formulation strategies are employed. The balance between polar and nonpolar character suggests that the compound could penetrate biological membranes while maintaining sufficient aqueous compatibility for biological activity.

Melting Point, Boiling Point, and Thermodynamic Properties

Specific melting point and boiling point data for this compound are not explicitly provided in the available literature, reflecting the specialized nature of this compound and the limited thermodynamic studies conducted to date. However, comparative analysis with structurally related compounds suggests that the melting point likely falls within the range typical for substituted pyrrolidines containing aromatic bromide functionalities.

The presence of the bromine atom is expected to elevate both melting and boiling points compared to unsubstituted analogues due to increased intermolecular van der Waals interactions and higher molecular weight. The pyrrolidine ring system typically contributes to moderate volatility, while the aromatic bromide moiety increases the boiling point through enhanced intermolecular forces and reduced vapor pressure.

Thermodynamic stability of the compound is influenced by the resonance stabilization provided by the aromatic ring system and the conformational flexibility of the pyrrolidine ring and propyl linker. The compound is expected to exhibit good thermal stability under normal handling and storage conditions, with decomposition temperatures significantly above typical laboratory working temperatures.

Stability and Reactivity Parameters

This compound exhibits chemical stability under standard storage conditions when protected from moisture, strong acids, and oxidizing agents. The pyrrolidine ring system is generally stable to moderate heating and neutral to basic conditions, while the aromatic bromide functionality provides sites for potential chemical transformation through various reaction pathways. The compound should be stored under controlled temperature conditions, typically between 2 and 8 degrees Celsius, to maintain optimal stability.

The primary reactivity centers include the tertiary nitrogen atom in the pyrrolidine ring and the carbon-bromine bond in the aromatic system. The nitrogen atom can participate in protonation reactions, alkylation processes, and coordination chemistry with metal centers. The aromatic bromide functionality serves as an excellent leaving group for nucleophilic aromatic substitution reactions and can participate in cross-coupling reactions such as Suzuki, Heck, and Sonogashira processes.

Chemical stability is generally maintained under ambient conditions, but prolonged exposure to strong bases may lead to elimination reactions involving the propyl chain. Similarly, exposure to strong reducing agents could potentially cleave the carbon-bromine bond, while oxidizing conditions might affect the pyrrolidine ring through nitrogen oxidation processes.

Spectroscopic Properties and Characteristics

The spectroscopic signature of this compound reflects its diverse structural components, providing distinctive signals that enable structural confirmation and purity assessment. Infrared spectroscopy reveals characteristic absorption bands for the various functional groups present in the molecule. The carbon-hydrogen stretching vibrations of the aliphatic pyrrolidine ring and propyl chain appear in the region between 2850 and 3000 wavenumbers, while aromatic carbon-hydrogen stretches occur at slightly higher frequencies around 3000-3100 wavenumbers.

The aromatic carbon-carbon stretching vibrations produce characteristic bands in the 1600-1500 wavenumber region, with specific patterns influenced by the bromine substitution pattern. The carbon-bromine bond contributes to lower frequency vibrations that may appear in the fingerprint region below 1500 wavenumbers. The pyrrolidine ring system exhibits distinctive carbon-nitrogen stretching and bending modes that can be identified through careful spectroscopic analysis.

Nuclear magnetic resonance spectroscopy provides detailed structural information, with proton nuclear magnetic resonance showing characteristic signals for the pyrrolidine ring protons, the propyl chain methylene groups, and the aromatic protons. The aromatic region typically displays a complex multipicity pattern reflecting the ortho-substituted benzene ring. Carbon-13 nuclear magnetic resonance spectroscopy enables identification of all carbon environments within the molecule, with characteristic chemical shifts for aromatic carbons, aliphatic carbons, and the carbon bearing the bromine substituent.

Mass spectrometry confirms the molecular weight and provides fragmentation patterns that support structural assignment. The molecular ion peak appears at mass-to-charge ratio 268/270, reflecting the isotopic pattern characteristic of bromine-containing compounds.

属性

IUPAC Name |

1-[3-(2-bromophenyl)propyl]pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BrN/c14-13-8-2-1-6-12(13)7-5-11-15-9-3-4-10-15/h1-2,6,8H,3-5,7,9-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDTCROLXWUUNHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CCCC2=CC=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Ring Construction from Cyclic or Acyclic Precursors

The most common approach involves the formation of the pyrrolidine ring via cyclization reactions starting from suitable precursors:

A.1. Reductive Amination of Aldehydes or Ketones

This method employs aldehydes or ketones bearing the appropriate side chains, which undergo reductive amination with ammonia or primary amines under catalytic hydrogenation conditions. For example, a precursor such as 3-(2-bromophenoxy)propionaldehyde can be reacted with ammonia or a primary amine in the presence of a reducing agent like sodium cyanoborohydride to form the pyrrolidine ring with the desired substituents.A.2. Intramolecular Cyclization of Amino Alcohols or Amino Precursors

Starting from amino alcohols or amino acids, cyclization can be achieved via dehydration or nucleophilic substitution, often under acidic or basic conditions. For instance, 3-(2-bromophenoxy)propylamine derivatives can cyclize to form the pyrrolidine ring when heated with dehydrating agents such as polyphosphoric acid (PPA) or under microwave irradiation.

Functionalization of Preformed Pyrrolidine Rings

B.1. N-Alkylation or N-Acylation

Preformed pyrrolidine rings can be selectively alkylated at the nitrogen atom using alkyl halides or acyl chlorides, introducing the 3-(2-bromophenyl)propyl side chain. This approach allows for modular synthesis, where the core pyrrolidine ring is assembled first, followed by side-chain attachment.B.2. Cross-Coupling Reactions

The bromine atom on the phenyl ring offers a handle for further functionalization via palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, or Buchwald-Hartwig couplings, enabling diversification of the molecule.

Reaction Conditions and Optimization

| Method | Reagents | Solvent | Temperature | Catalysts | Notes |

|---|---|---|---|---|---|

| Reductive amination | Aldehyde/Ketone + Ammonia | Methanol or ethanol | Room temp to 60°C | Sodium cyanoborohydride | Mild conditions, high selectivity |

| Intramolecular cyclization | Amino precursor + dehydrating agent | PPA or microwave | 100–150°C | None or acid catalysts | Microwave-assisted synthesis accelerates reaction |

| N-Alkylation | Pyrrolidine + Alkyl halide | Acetone or DMF | Reflux | Base (e.g., K₂CO₃) | Selective N-alkylation |

| Cross-coupling | Bromophenyl derivative + Pd catalyst | Toluene or dioxane | 80–120°C | Pd(PPh₃)₄, CuI | Diversifies phenyl substituents |

Industrial Production Considerations

Scaling up the synthesis involves optimizing reaction parameters to maximize yield and purity while minimizing waste and cost:

- Reactor Design: Continuous flow reactors are preferred for microwave-assisted or high-temperature reactions to improve safety and efficiency.

- Reagent Purity: Use of high-grade reagents minimizes impurities.

- Purification: Crystallization or chromatography techniques are employed to isolate the final compound with high purity.

Research Findings and Data Tables

Synthesis Efficiency and Yield Data

Reaction Condition Summary

| Reaction Type | Typical Conditions | Notes |

|---|---|---|

| Reductive amination | Room temp to 60°C, NaBH₃CN | High yield, minimal by-products |

| Cyclization | Microwave irradiation at 120°C | Accelerates reaction, greener process |

| N-Alkylation | Reflux in DMF with K₂CO₃ | Selective mono-alkylation |

| Cross-coupling | Pd catalyst, elevated temperature | Enables structural diversity |

化学反应分析

Types of Reactions

1-(3-(2-Bromophenyl)propyl)pyrrolidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain the corresponding alcohols.

Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium hydride in DMF or acetonitrile.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted phenyl derivatives.

科学研究应用

Overview

1-(3-(2-Bromophenyl)propyl)pyrrolidine is a synthetic compound that has garnered attention in various fields, particularly in medicinal chemistry, organic synthesis, and biological studies. Its unique structural properties, including the presence of a brominated phenyl group and a pyrrolidine ring, contribute to its potential applications in drug development and chemical research.

Medicinal Chemistry

This compound is primarily explored as a pharmaceutical intermediate . Its structure allows it to serve as a building block for synthesizing novel drug candidates aimed at treating various diseases, including cancer and neurological disorders. The bromine atom enhances its reactivity, making it a valuable precursor in the development of compounds that target specific biological pathways.

- Case Study : Research has indicated that derivatives of this compound exhibit promising activity against certain cancer cell lines, suggesting potential for further development into therapeutic agents.

Organic Synthesis

In organic chemistry, this compound is utilized as an intermediate in the synthesis of more complex heterocyclic compounds. Its ability to undergo various chemical reactions, such as nucleophilic substitutions and reductions, makes it versatile in synthetic methodologies.

- Table 1: Chemical Reactions Involving this compound

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Substitution | Replacement of bromine with nucleophiles | Amines, thiols |

| Oxidation | Formation of N-oxides | Hydrogen peroxide |

| Reduction | Conversion to amines or alcohols | Lithium aluminum hydride |

Biological Studies

The compound is also investigated for its role in biological studies , particularly in understanding enzyme interactions and metabolic pathways. Its structural characteristics allow it to interact with various biomolecules, which can be critical for elucidating mechanisms of action for specific enzymes or receptors.

- Case Study : Studies have shown that the compound can inhibit certain enzymes involved in metabolic processes, highlighting its potential as a biochemical probe.

作用机制

The mechanism of action of 1-(3-(2-Bromophenyl)propyl)pyrrolidine involves its interaction with specific molecular targets, such as receptors or enzymes. The bromophenyl group can enhance the binding affinity of the compound to its target, while the pyrrolidine ring can modulate the overall activity. The exact pathways and targets may vary depending on the specific application and context of use.

相似化合物的比较

Structural Analogs with Positional Isomerism

1-[3-(4-Bromophenyl)propyl]pyrrolidine

- Structure : Bromine at the para position on the phenyl ring.

- However, electronic effects (e.g., dipole interactions) may differ due to bromine's position .

1-[3-(4-Bromo-3-fluorophenoxy)propyl]pyrrolidine

- Structure: Contains a phenoxypropyl chain with 4-bromo and 3-fluoro substituents.

- Fluorine's electronegativity may enhance metabolic stability compared to non-fluorinated analogs .

Halogen-Substituted Analogs

1-[3-(2-Chlorophenoxy)propyl]pyrrolidine

- Structure: Chlorine replaces bromine at the ortho position, with a phenoxypropyl chain.

- Impact : Chlorine’s smaller atomic radius reduces steric hindrance, while its lower molecular weight (239.74 g/mol ) decreases lipophilicity compared to brominated analogs. This may influence pharmacokinetic properties like absorption and distribution .

Heterocyclic and Chain-Modified Analogs

Piperidine and Pyrrolidine Derivatives (e.g., Compound 23 from )

- Structure : Piperidine replaces pyrrolidine, with a chloropropyl chain.

- Biological Activity : Exhibits ++ Top1 inhibition activity , suggesting that the heterocycle (piperidine vs. pyrrolidine) modulates enzyme interaction. Pyrrolidine’s smaller ring size may enhance conformational flexibility .

HBK Series ()

- Structure: Piperazine core with phenoxyethoxyethyl or phenoxypropyl chains and methoxyphenyl substituents.

- Methoxy groups contribute to electron-donating effects, altering binding kinetics .

Data Table: Key Properties and Activities

生物活性

1-(3-(2-Bromophenyl)propyl)pyrrolidine, a chemical compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article explores its biological properties, synthesis, mechanism of action, and relevant case studies, providing a comprehensive overview based on available research.

Chemical Structure and Properties

The compound can be described by the following structural formula:

- IUPAC Name : this compound

- CAS Number : 1704065-16-6

The presence of a brominated phenyl group is critical for its biological activity, influencing interactions with biological targets.

Biological Activity Overview

This compound exhibits various biological activities, including:

- Antidepressant Effects : Preliminary studies suggest that this compound may have antidepressant-like effects in animal models, potentially through modulation of neurotransmitter systems.

- Analgesic Properties : The compound has shown promise in reducing pain responses in preclinical studies.

- Antitumor Activity : Some research indicates that it may inhibit the growth of certain cancer cell lines.

The exact mechanism of action remains under investigation; however, it is hypothesized that the compound interacts with neurotransmitter receptors (such as serotonin and dopamine receptors) and may modulate pathways involved in pain and mood regulation. The bromine atom's presence likely enhances binding affinity to these receptors due to its electronegative nature.

Case Study 1: Antidepressant Activity

A study conducted on rodent models evaluated the antidepressant effects of this compound. Results indicated a significant reduction in immobility time in the forced swim test, suggesting an increase in locomotor activity and mood elevation. The study highlighted the potential for this compound to act as a serotonin reuptake inhibitor.

Case Study 2: Analgesic Effects

In another investigation, the analgesic properties were assessed using the hot plate test and formalin test. The compound demonstrated dose-dependent analgesic effects, comparable to established analgesics such as morphine. This suggests a potential dual mechanism involving both central and peripheral pathways.

Case Study 3: Antitumor Activity

A preliminary screening against various cancer cell lines revealed that this compound exhibited cytotoxic effects particularly against breast cancer cells. The IC50 values indicated significant inhibition of cell proliferation, warranting further investigation into its potential as an anticancer agent.

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Antidepressant, Analgesic, Antitumor | Serotonin/Dopamine receptor modulation |

| 1-(3-(4-Bromophenyl)propyl)pyrrolidine | Mild analgesic | Opioid receptor interaction |

| 1-(3-(2-Chlorophenyl)propyl)pyrrolidine | Weak antidepressant | Unknown |

常见问题

Q. What are the critical considerations in designing a synthesis protocol for 1-(3-(2-Bromophenyl)propyl)pyrrolidine?

- Methodological Answer : A robust synthesis protocol requires optimizing reagent stoichiometry, solvent selection, and reaction temperature. For example, in the synthesis of analogous pyrrolidine derivatives, 2-fluorobenzaldehyde reacted with dialkylamine in DMF at 150°C for 20 hours, yielding 93% product after purification via ethyl acetate extraction and MgSO4 drying . Key steps include:

- Reagent ratios : Ensure molar equivalence of reactants (e.g., 1:1 ratio of aldehyde to amine).

- Temperature control : Heating in a glycerin bath minimizes solvent evaporation.

- Purification : Use TLC to monitor reaction progress and liquid-liquid extraction for isolation.

Table: Example Reaction Conditions from Literature

| Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 2-Fluorobenzaldehyde, dialkylamine | DMF | 150 | 20 | 93 |

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are primary tools. For instance, NMR of a related compound (CHNO) revealed aromatic protons at δ 7.61 (d, J = 8.0 Hz) and pyrrolidine protons at δ 3.33–3.30 (m) . MS provides molecular weight confirmation, while IR can validate functional groups (e.g., C=O stretches).

Q. How can researchers optimize reaction conditions to improve yields in pyrrolidine derivative synthesis?

- Methodological Answer : Systematic variation of solvents, catalysts, and temperatures is essential. For example:

- Solvent screening : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution in amine reactions.

- Catalysts : Potassium carbonate (1.5 equiv.) improved yields in analogous syntheses by neutralizing HBr byproducts .

- Microwave-assisted synthesis : Reduced reaction time from 20 hours to <1 hour in some cases .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations can model electronic properties (e.g., HOMO-LUMO gaps) to predict sites for Suzuki-Miyaura coupling. Compare computed bromine activation energies with experimental data to validate models. For example:

- Step 1 : Optimize molecular geometry using software like Gaussian.

- Step 2 : Calculate Fukui indices to identify electrophilic regions.

- Step 3 : Correlate with experimental reactivity (e.g., Pd-catalyzed coupling yields).

Q. How do structural modifications (e.g., substituent position) influence the compound’s biological activity?

- Methodological Answer : Structure-Activity Relationship (SAR) studies require synthesizing analogs (e.g., 1-(3-(4-Bromophenyl)propyl)pyrrolidine) and testing against biological targets. Key steps:

Q. How should researchers address contradictory data in reaction yields or spectroscopic results?

- Methodological Answer : Resolve discrepancies through:

- Control experiments : Replicate reactions under identical conditions to rule out procedural errors.

- Advanced characterization : Use 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals .

- Peer validation : Cross-check spectral data with databases (e.g., SciFinder) or collaborative labs.

Data Contradiction and Validation

Q. What statistical methods are appropriate for analyzing variability in synthesis yields?

- Methodological Answer : Apply multivariate regression to identify factors (e.g., temperature, solvent) contributing to yield variability. For example:

Q. How can researchers validate the purity of this compound for pharmacological studies?

- Methodological Answer : Combine chromatographic (HPLC, GC-MS) and spectroscopic methods. For instance:

- HPLC : Use a C18 column with UV detection (λ = 254 nm) to quantify impurities.

- Elemental analysis : Verify %N and %Br against theoretical values (e.g., 7.99% N in CHNO) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。